3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one
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Overview
Description
3,7-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is a heterocyclic compound that features a pyrazolo-pyridazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,7-dimethyl-1H-pyrazole with hydrazine derivatives, followed by cyclization to form the pyrazolo-pyridazine ring system . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo-pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3,7-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.
3,7-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features an additional triazole ring fused to the pyrazolo-pyrimidine core.
Uniqueness
3,7-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is unique due to its specific ring structure and the presence of methyl groups at positions 3 and 7. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
CAS No. |
62538-39-0 |
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Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3,7-dimethyl-2,5-dihydropyrazolo[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-3-5-6(10-8-3)4(2)9-11-7(5)12/h1-2H3,(H,8,10)(H,11,12) |
InChI Key |
UXVHPOZXCRDXIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C(=NNC2=O)C |
Origin of Product |
United States |
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